5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide
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Overview
Description
5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide is a complex heterocyclic compound that features a unique fusion of furoindole and triazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of multiple functional groups, including a carboxamide, a triazole ring, and a furoindole system, makes it a versatile molecule for various chemical transformations and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the furoindole core: This can be achieved through a Fischer indole synthesis, where a suitable phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring.
Introduction of the triazole ring: The triazole ring can be introduced via a cyclization reaction involving an azide and an alkyne, often catalyzed by copper (I) salts (CuAAC reaction).
Carboxamide formation: The final step involves the formation of the carboxamide group, typically through the reaction of an amine with an activated carboxylic acid derivative, such as an acid chloride or an ester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for better control of reaction conditions, higher yields, and reduced reaction times. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be emphasized to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the methyl group or the indole ring, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol or amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃) as catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a candidate for drug development.
Medicine: Its unique structure allows for interactions with various biological targets, making it a potential therapeutic agent.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the furoindole system can engage in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
5-methyl-6-oxo-5H,6H,7H-furo[2,3-f]indole-7-carboxamide: Lacks the triazole ring, which may reduce its biological activity.
6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide: Lacks the methyl group, which can affect its reactivity and interactions.
5-methyl-6-oxo-N-(1H-1,2,3-triazol-4-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide: Contains a different triazole isomer, which may alter its binding properties.
Uniqueness
The presence of both the triazole ring and the furoindole system in 5-methyl-6-oxo-N-(4H-1,2,4-triazol-3-yl)-5H,6H,7H-furo[2,3-f]indole-7-carboxamide provides a unique combination of functional groups that can engage in diverse chemical and biological interactions
Properties
IUPAC Name |
5-methyl-6-oxo-N-(1H-1,2,4-triazol-5-yl)-7H-furo[2,3-f]indole-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c1-19-9-4-7-2-3-22-10(7)5-8(9)11(13(19)21)12(20)17-14-15-6-16-18-14/h2-6,11H,1H3,(H2,15,16,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDGYZPVRWDBTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C3C(=C2)C=CO3)C(C1=O)C(=O)NC4=NC=NN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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